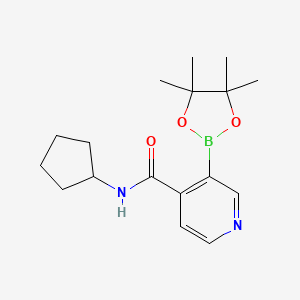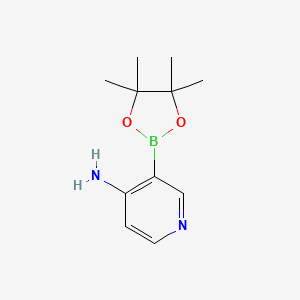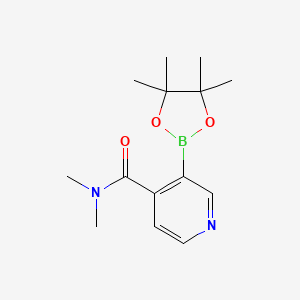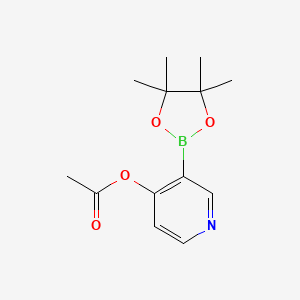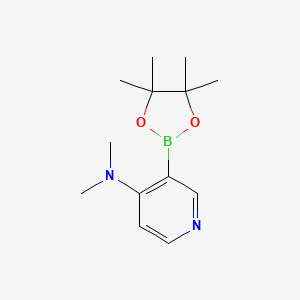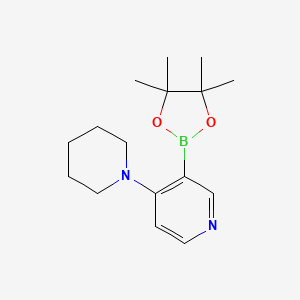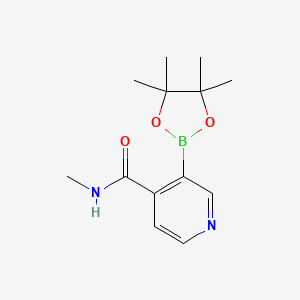
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MCPBAPE) is an organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of heterocyclic compounds and has been used in organic synthesis as a coupling agent. MCPBAPE has also been used in the synthesis of several pharmaceuticals and has been studied for its potential therapeutic effects. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MCPBAPE.
科学的研究の応用
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, including quinolines, pyrroles, and indoles. It has also been used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. In addition, 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant.
作用機序
The mechanism of action of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and other physiological processes. Inhibition of cyclooxygenase by 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could potentially reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. In animal studies, 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to reduce inflammation and improve the healing of wounds. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in lab experiments. The compound is toxic and should be handled with care. In addition, the reaction conditions for synthesizing 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be difficult to control, which can lead to low yields and poor product purity.
将来の方向性
There are several potential future directions for 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester research. Further studies are needed to better understand the mechanism of action of the compound and its potential therapeutic effects. In addition, research should be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research should be conducted to explore the potential use of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in the synthesis of other pharmaceuticals and other organic compounds.
合成法
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized from 4-(methylcarbamoyl)pyridine-3-boronic acid and pinacol. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation of the product. The reaction can be performed at room temperature or at a slightly elevated temperature, depending on the desired reaction rate. The reaction typically takes several hours to complete and yields a white solid product.
特性
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-16-7-6-9(10)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQLWRHKIRXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
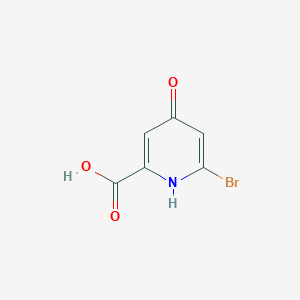

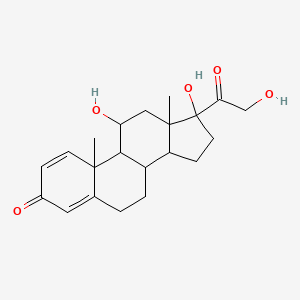
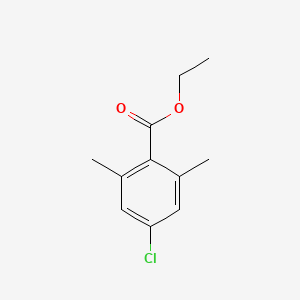

![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
